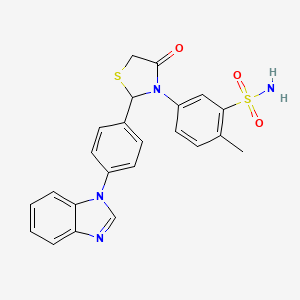

Tyrosinase-IN-21

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H20N4O3S2 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

5-[2-[4-(benzimidazol-1-yl)phenyl]-4-oxo-1,3-thiazolidin-3-yl]-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C23H20N4O3S2/c1-15-6-9-18(12-21(15)32(24,29)30)27-22(28)13-31-23(27)16-7-10-17(11-8-16)26-14-25-19-4-2-3-5-20(19)26/h2-12,14,23H,13H2,1H3,(H2,24,29,30) |

InChI Key |

QRGNDNQYBSBYSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of a Potent Tyrosinase Inhibitor

Disclaimer: A specific small molecule inhibitor publicly documented under the name "Tyrosinase-IN-21" could not be identified through a comprehensive search of available scientific literature. This guide provides a detailed synthesis and purification protocol for a representative potent tyrosinase inhibitor, a resorcinol-piperidine derivative, based on published synthetic routes for compounds with similar structures and mechanisms of action. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[1] It catalyzes the initial, rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[3] Resorcinol-containing compounds have emerged as a promising class of tyrosinase inhibitors, as the meta-dihydroxy moiety is resistant to oxidation by tyrosinase while still interacting favorably with the copper ions in the enzyme's active site.

This guide details a five-step process for the synthesis of a potent tyrosinase inhibitor, culminating in a final product with high purity. The synthesis involves a key titanium-mediated coupling reaction between a resorcinol and a protected piperidone derivative.

I. Synthesis Protocol

The overall synthetic pathway is a five-step process starting from N-Boc-4-piperidone and resorcinol. The key steps include a titanium-mediated C-C bond formation, reduction, deprotection, and final coupling.

Step 1: Titanium-Mediated Condensation of N-Boc-4-piperidone with Resorcinol

This initial step forms the core structure of the inhibitor by coupling the piperidine and resorcinol rings.

-

Reaction: N-Boc-4-piperidone (A) is reacted with resorcinol (B) in the presence of titanium(IV) isopropoxide.

-

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 equivalent) in 2-methyltetrahydrofuran (2-MeTHF), add resorcinol (2.0 equivalents).

-

Slowly add titanium(IV) isopropoxide (0.60 equivalents) to the mixture at room temperature (23 °C).

-

Stir the reaction mixture for approximately 3.25 hours.

-

Quench the reaction by adding acetic acid and isopropanol.

-

Heat the mixture to reflux for 1 hour to yield the intermediate product (E).

-

Step 2: Reduction of the Alkene

The double bond formed in the previous step is reduced to a single bond.

-

Reaction: The intermediate (E) is reduced using palladium on carbon (Pd/C) as a catalyst and sodium formate as the hydrogen source.

-

Procedure:

-

Dissolve the intermediate (E) in isopropanol.

-

Add 5% Palladium on carbon (Pd/C) and sodium formate (2.5 equivalents).

-

Heat the mixture to 50 °C and stir for 3 hours.

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the reduced product (F).

-

Step 3: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed.

-

Reaction: The Boc group of intermediate (F) is cleaved using hydrochloric acid.

-

Procedure:

-

Dissolve the intermediate (F) in isopropanol.

-

Add hydrochloric acid (2.5 equivalents).

-

Heat the mixture to 50 °C and stir for 22 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the piperidine derivative (G).

-

Step 4: Amide Coupling

The deprotected piperidine derivative is coupled with a carboxylic acid to form the final amide product.

-

Reaction: The piperidine derivative (G) is reacted with a suitable carboxylic acid (H) in the presence of a coupling agent and a base.

-

Procedure:

-

Dissolve the piperidine derivative (G) and the carboxylic acid (H) (1.0 equivalent) in a mixture of 2-MeTHF and dimethylformamide (DMF).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the mixture.

-

Heat the reaction to 50 °C and stir for 3 hours.

-

After completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude final product (I).

-

Step 5: Purification by Recrystallization

The final crude product is purified by recrystallization to obtain the active pharmaceutical ingredient (API) with high purity.

-

Procedure:

-

Dissolve the crude product (I) in a hot mixture of isopropanol and water (1:1 ratio).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a cold isopropanol/water mixture.

-

Dry the purified crystals under vacuum.

-

II. Data Presentation

| Step | Reactants | Key Reagents | Product | Yield | Purity |

| 1 | N-Boc-4-piperidone, Resorcinol | Ti(Oi-Pr)₄, 2-MeTHF | Intermediate E | - | - |

| 2 | Intermediate E | 5% Pd/C, HCO₂Na, 2-PrOH | Intermediate F | 92% | >95% |

| 3 | Intermediate F | HCl, 2-PrOH | Intermediate G | 95% | >97% |

| 4 | Intermediate G, Carboxylic Acid H | DIPEA, 2-MeTHF/DMF | Crude Product I | 77% | ~95% |

| 5 | Crude Product I | 2-PrOH/H₂O | Purified Product I | 81% | >97.5% |

| Overall Yield: 26% |

III. Mandatory Visualizations

Caption: Five-step synthesis workflow for the tyrosinase inhibitor.

Caption: Mechanism of tyrosinase inhibition in the melanin synthesis pathway.

References

An In-Depth Technical Guide to the Mechanism of Action of Tyrosinase-IN-21 on Mushroom Tyrosinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory action of Tyrosinase-IN-21 on mushroom tyrosinase. The document details the quantitative inhibitory data, a standardized experimental protocol for assessing tyrosinase inhibition, and visual representations of the enzymatic reaction and experimental workflow. Due to the limited public availability of primary research on this compound, this guide combines known data with standardized methodologies to provide a robust framework for its study.

Quantitative Inhibition Data

This compound has been identified as an inhibitor of mushroom tyrosinase. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | Mushroom Tyrosinase | 80.93 μM | [1][2][3][4][5] |

Note: Further quantitative data, such as the inhibition constant (Ki) and the specific type of inhibition (e.g., competitive, non-competitive, mixed, or uncompetitive), are yet to be publicly detailed. The experimental protocol outlined in Section 2 can be utilized to determine these parameters.

Experimental Protocols

The following protocols describe a standardized method for determining the inhibitory activity and kinetic profile of this compound on mushroom tyrosinase.

Mushroom Tyrosinase Inhibition Assay

This assay is based on the spectrophotometric measurement of the formation of dopachrome from the oxidation of L-DOPA by mushroom tyrosinase.[6][7]

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions to various test concentrations should be made with phosphate buffer.

-

Kojic acid can be used as a positive control.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of varying concentrations of this compound solution. For the control, add 20 µL of the buffer solution (containing the same percentage of DMSO as the inhibitor solutions).

-

Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL final concentration) to each well.

-

Add 100 µL of phosphate buffer (0.1 M, pH 6.8).

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

-

Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control reaction (enzyme + substrate + buffer).

-

A_sample is the absorbance of the reaction with the inhibitor.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Kinetic Analysis of Inhibition Mechanism

To determine the type of inhibition (competitive, non-competitive, mixed, or uncompetitive) and the inhibition constant (Ki), a kinetic study is performed. This involves measuring the reaction rate at various substrate (L-DOPA) and inhibitor (this compound) concentrations.

Procedure:

-

Perform the tyrosinase inhibition assay as described in section 2.1, but with varying concentrations of both L-DOPA and this compound.

-

Measure the initial reaction velocity (V) at each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.

-

The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Mixed: Lines intersect in the second quadrant.

-

Uncompetitive: Lines are parallel.

-

-

The inhibition constant (Ki) can be calculated from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[8]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates a hypothetical competitive inhibition mechanism for this compound. In this model, the inhibitor competes with the substrate (L-DOPA) for binding to the active site of the tyrosinase enzyme.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tyrosinase-IN-21_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 酪氨酸酶-IN-21 | this compound | 酪氨酸酶抑制剂 | 美国InvivoChem [invivochem.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alternative Approach for Specific Tyrosinase Inhibitor Screening: Uncompetitive Inhibition of Tyrosinase by Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of Tyrosinase-IN-21 (TINP21) on Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tyrosinase-IN-21, identified as Tyrosinase Inhibitory Nanoparticles (TINP21), and its significant inhibitory effects on melanogenesis. TINP21 is a novel synthetic polymer nanoparticle engineered for potent tyrosinase inhibition. This document consolidates the available quantitative data, outlines detailed experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel depigmenting agents.

Introduction to Melanogenesis and Tyrosinase

Melanogenesis is the complex physiological process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color. This process occurs within specialized organelles called melanosomes, located in melanocytes. The key regulatory enzyme in melanogenesis is tyrosinase, a copper-containing monooxygenase. Tyrosinase catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Consequently, the inhibition of tyrosinase is a primary strategy for the amelioration of hyperpigmentary disorders and for the development of skin-lightening agents in the cosmetic and pharmaceutical industries.

This compound (TINP21): A Novel Nanoparticle-based Inhibitor

This compound, referred to in scientific literature as TINP21, represents a cutting-edge approach to tyrosinase inhibition through the use of synthetic polymer nanoparticles. These nanoparticles are specifically designed with dual functionalities to achieve potent enzymatic inhibition.

Mechanism of Action

The inhibitory mechanism of TINP21 is based on a dual-function design integrating phenol and phenylboronic acid moieties within the nanoparticle structure. The phenol group acts as a mimic of the natural monophenol substrate of tyrosinase, enabling a strong coordination with the copper ions at the enzyme's active site. Concurrently, the phenylboronic acid component interacts with catechol, another substrate in the melanogenesis pathway, further diminishing the enzyme's efficiency. The benzene ring shared by these functional groups enhances the binding affinity of the nanoparticle to the hydrophobic pocket near the tyrosinase active site, contributing to its potent inhibitory effect.

Quantitative Data on TINP21 Efficacy

The following table summarizes the reported quantitative data for the inhibitory activity of TINP21 against tyrosinase.

| Parameter | Value | Description |

| IC50 | 3.5 x 10⁻⁸ M | The half-maximal inhibitory concentration, representing the concentration of TINP21 required to inhibit 50% of tyrosinase activity. |

| Ki | 9.8 x 10⁻⁹ M | The inhibition constant, indicating the binding affinity of TINP21 to tyrosinase. A lower Ki value signifies a higher binding affinity. |

Experimental Protocols

The following are representative, detailed methodologies for the key experiments typically cited in the evaluation of tyrosinase inhibitors. While the full experimental details for TINP21 are not publicly available, these standard protocols provide a framework for assessing its anti-melanogenic properties.

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (TINP21)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of the test compound (TINP21) and the positive control.

-

In a 96-well plate, add the test compound or positive control to each well.

-

Add the mushroom tyrosinase solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of the test compound on tyrosinase activity within a cellular environment.

Materials:

-

B16F10 murine melanoma cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

L-DOPA

-

Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)

-

Test compound (TINP21)

-

6-well plates

-

Spectrophotometer

Procedure:

-

Seed B16F10 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (TINP21) for a specified duration (e.g., 48 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

-

Measure the protein concentration of the supernatant.

-

In a new plate, mix a standardized amount of protein from the cell lysate with L-DOPA solution.

-

Incubate the mixture at 37°C for a set time (e.g., 1 hour).

-

Measure the absorbance at 492 nm to quantify the dopachrome produced.

-

Normalize the tyrosinase activity to the total protein concentration.

Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the amount of melanin produced by melanoma cells after treatment with the test compound.

Materials:

-

B16F10 murine melanoma cells

-

Cell culture medium

-

NaOH solution (e.g., 1 N) containing DMSO (e.g., 10%)

-

Test compound (TINP21)

-

6-well plates

-

Microplate reader

Procedure:

-

Seed B16F10 cells in 6-well plates and treat with various concentrations of the test compound (TINP21) for an extended period (e.g., 72 hours).

-

After incubation, wash the cells with PBS and harvest them.

-

Centrifuge the cells to obtain a cell pellet.

-

Dissolve the cell pellet in the NaOH/DMSO solution by heating at a high temperature (e.g., 80°C) for a sufficient time to solubilize the melanin.

-

Measure the absorbance of the solubilized melanin at a wavelength of 405 nm using a microplate reader.

-

The melanin content is often expressed as a percentage of the untreated control.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed reduction in melanogenesis is not due to cell death.

Materials:

-

B16F10 murine melanoma cells

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compound (TINP21)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test compound (TINP21) for the same duration as the melanogenesis assays.

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the melanogenesis signaling pathway, the inhibitory action of TINP21, and a typical experimental workflow for its evaluation.

Caption: Melanogenesis signaling pathway and the inhibitory action of TINP21.

Caption: Experimental workflow for evaluating the anti-melanogenic effects of TINP21.

Conclusion

TINP21 emerges as a highly potent tyrosinase inhibitor with a novel nanoparticle-based design. Its exceptional IC50 and Ki values underscore its potential as a lead compound for the development of new therapeutic and cosmetic agents for hyperpigmentation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued investigation and characterization of TINP21 and other novel tyrosinase inhibitors. Further in vivo studies are warranted to fully elucidate its safety and efficacy profile for clinical and commercial applications.

An In-depth Technical Guide on the Predicted Molecular Targets of Tyrosinase-IN-21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted molecular targets of Tyrosinase-IN-21, a novel tyrosinase inhibitor. This document details its primary biological target, quantitative inhibitory activity, and the experimental and computational methodologies employed in its evaluation. The information presented is intended to support further research and development efforts in the fields of dermatology, cosmetology, and medicine.

Executive Summary

This compound, also identified as compound 3g in the primary literature, is a synthetic small molecule characterized as a potent inhibitor of tyrosinase. Its primary molecular target is tyrosinase, a key enzyme in melanin biosynthesis. The inhibition of this enzyme makes this compound a promising candidate for applications in skin lightening and the treatment of hyperpigmentation disorders. This guide synthesizes the available data on this compound, presenting its inhibitory activity, the experimental protocol for its assessment, and a visualization of its interaction with its target.

Predicted Molecular Target and Quantitative Data

The principal molecular target of this compound is tyrosinase , a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin. Specifically, it is involved in the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

The inhibitory potency of this compound against mushroom tyrosinase has been quantified, and the data is summarized in the table below.

| Compound | Target Enzyme | IC50 Value (μM) | Reference Compound | IC50 Value (μM) |

| This compound (3g) | Mushroom Tyrosinase | 80.93[1][2] | Kojic Acid | 125.08[2] |

Table 1: In vitro inhibitory activity of this compound against mushroom tyrosinase.

Experimental Protocols

The following section outlines the likely experimental methodology used to determine the tyrosinase inhibitory activity of this compound, based on standard protocols described in the relevant literature.

In Vitro Tyrosinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-tyrosine (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

A stock solution of mushroom tyrosinase is prepared in phosphate buffer.

-

A stock solution of L-tyrosine is prepared in phosphate buffer.

-

Stock solutions of this compound and kojic acid are prepared in DMSO and serially diluted to various concentrations with phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add a specific volume of phosphate buffer, mushroom tyrosinase solution, and the test compound (this compound) or control at different concentrations.

-

The mixture is pre-incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

The reaction is initiated by adding the L-tyrosine substrate solution to each well.

-

The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 475-490 nm) at regular intervals using a microplate reader. The absorbance corresponds to the formation of dopachrome.

-

-

Data Analysis:

-

The rate of reaction (enzyme activity) is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow for Tyrosinase Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the tyrosinase inhibitory activity of this compound.

Predicted Signaling Pathway Inhibition

This compound directly inhibits the enzymatic activity of tyrosinase, which is a critical step in the melanin biosynthesis pathway. The following diagram illustrates this inhibitory action.

Conclusion

This compound (compound 3g) has been identified as a noteworthy inhibitor of mushroom tyrosinase with an IC50 of 80.93 μM. Its primary molecular target is tyrosinase, a crucial enzyme in melanogenesis. The available data, derived from in vitro enzymatic assays, suggests its potential as a lead compound for the development of agents to manage hyperpigmentation. Further investigations, including kinetic studies to determine the mode of inhibition, evaluation against human tyrosinase, and in vivo efficacy studies, are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Studying Enzymatic Browning in Food Models with a Novel Tyrosinase Inhibitor

Introduction

Enzymatic browning is a significant concern in the food industry, leading to undesirable changes in color, flavor, and nutritional value of fruits and vegetables.[1][2] This process is primarily initiated by the enzyme tyrosinase (polyphenol oxidase), a copper-containing enzyme that catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments.[3][4][5] The inhibition of tyrosinase is a key strategy to prevent enzymatic browning and extend the shelf-life of food products.[3][6][7] These application notes provide a comprehensive guide for researchers to evaluate the efficacy of a novel tyrosinase inhibitor, referred to here as "Tyrosinase-IN-21," in food models. The protocols described are based on established methodologies for screening tyrosinase inhibitors and assessing their anti-browning activity.

Mechanism of Action of Tyrosinase Inhibitors

Tyrosinase inhibitors can act through various mechanisms, including:

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[3]

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its activity.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[6]

-

Copper Chelation: Inhibitors can chelate the copper ions in the active site of tyrosinase, rendering the enzyme inactive.[6]

-

Suicide Substrates: These inhibitors are converted by the enzyme into a reactive species that irreversibly inactivates it.[6]

Understanding the mechanism of inhibition is crucial for the development of effective anti-browning agents.

Experimental Protocols

1. In Vitro Tyrosinase Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay with mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (or test inhibitor)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in phosphate buffer. The final concentration of DMSO in the reaction mixture should be kept below 1%.

-

In a 96-well plate, add 20 µL of the different concentrations of this compound.

-

For the positive control, use Kojic Acid at a known inhibitory concentration.

-

For the negative control, add 20 µL of phosphate buffer with the same percentage of DMSO as the inhibitor solutions.

-

Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer) to each well.[8]

-

Pre-incubate the plate at room temperature for 10 minutes.[8]

-

Initiate the reaction by adding 100 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.[8]

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) in a kinetic mode for 20-30 minutes at 37°C.[8]

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Application in a Food Model: Anti-Browning Effect on Fresh-Cut Apples

This protocol assesses the ability of this compound to prevent browning in a real food system.

Materials:

-

Fresh apples (e.g., Fuji or Granny Smith)

-

This compound solutions at different concentrations (e.g., prepared in distilled water or a suitable buffer)

-

Ascorbic acid solution (positive control, e.g., 1% w/v)

-

Distilled water (negative control)

-

Colorimeter or a digital camera with image analysis software

-

Sharp knife or apple slicer

Procedure:

-

Wash and dry the apples.

-

Cut the apples into uniform slices of about 5 mm thickness.

-

Immerse the apple slices in the different treatment solutions (this compound, ascorbic acid, and distilled water) for 2 minutes.

-

Remove the slices, drain the excess solution, and place them on a clean, dry surface at room temperature.

-

Monitor the color changes of the apple slices at regular time intervals (e.g., 0, 1, 2, 4, and 6 hours).

-

Measure the color using a colorimeter to obtain L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.

-

The total color difference (ΔE) can be calculated using the formula: ΔE = √[(Lt - L0)² + (at - a0)² + (bt - b0)²] where L0, a0, and b0 are the initial color values, and Lt, at, and bt are the color values at time t.

-

Alternatively, capture high-resolution images of the apple slices at each time point and analyze the browning index using image analysis software.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Tyrosinase Inhibition by this compound

| Compound | IC50 (µM)[9] | Inhibition Type |

| This compound | 15.2 ± 1.8 | Competitive |

| Kojic Acid | 25.5 ± 2.5 | Competitive |

Table 2: Colorimetric Analysis of Fresh-Cut Apple Slices Treated with this compound after 4 hours

| Treatment | L* Value | a* Value | b* Value | ΔE* |

| Control (Distilled Water) | 65.3 ± 2.1 | 10.8 ± 0.9 | 22.5 ± 1.5 | 15.8 ± 1.2 |

| This compound (0.1%) | 78.9 ± 1.5 | 2.1 ± 0.4 | 18.3 ± 1.1 | 4.2 ± 0.5 |

| This compound (0.5%) | 82.1 ± 1.2 | 0.5 ± 0.2 | 17.1 ± 0.9 | 2.1 ± 0.3 |

| Ascorbic Acid (1%) | 83.5 ± 1.0 | 0.2 ± 0.1 | 16.8 ± 0.8 | 1.5 ± 0.2 |

Visualizations

Enzymatic Browning Pathway

Caption: The enzymatic browning pathway initiated by tyrosinase and the point of inhibition.

Experimental Workflow for Tyrosinase Inhibitor Screening

References

- 1. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosinase - Wikipedia [en.wikipedia.org]

- 5. Microbial Tyrosinases: Promising Enzymes for Pharmaceutical, Food Bioprocessing, and Environmental Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tyrosinase enzyme and its inhibitors: An update of the literature [ouci.dntb.gov.ua]

- 8. Tyrosinase inhibition assay [bio-protocol.org]

- 9. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Tyrosinase-IN-21 concentration for cell-based assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Tyrosinase-IN-21 in cell-based assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] By binding to the active site of tyrosinase, it blocks the conversion of L-tyrosine to L-DOPA and subsequent oxidation to dopaquinone, thereby inhibiting the production of melanin.[3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is best dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[4] For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] While most small molecules are stable in DMSO, it is crucial to use a dry, high-quality DMSO to prevent compound degradation. Some compounds have shown stability in a DMSO/water (90/10) mixture at 4°C for extended periods.[5]

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. A common starting point is to perform a dose-response experiment with a concentration range of 1 µM to 100 µM. Based on literature for similar tyrosinase inhibitors, IC50 values can range from low micromolar to millimolar.[6][7][8][9]

Q4: In which cell line can I test the efficacy of this compound?

A4: B16F10 murine melanoma cells are a widely used and well-characterized cell line for studying melanogenesis and testing the efficacy of tyrosinase inhibitors.[3][10][11][12] These cells produce significant amounts of melanin, making them suitable for both tyrosinase activity and melanin content assays.

Q5: How can I be sure that the observed effect is due to tyrosinase inhibition and not cytotoxicity?

A5: It is essential to perform a cytotoxicity assay in parallel with your functional assays. An MTT or CCK-8 assay can be used to determine the concentration range at which this compound is not toxic to the cells.[11] The anti-melanogenic effects should be observed at non-toxic concentrations of the inhibitor.[9]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| High background in tyrosinase activity assay | 1. Contamination of reagents. 2. Substrate (L-DOPA) auto-oxidation. 3. Incorrect buffer pH. | 1. Use fresh, high-quality reagents. 2. Prepare L-DOPA solution fresh before each experiment. 3. Ensure the phosphate buffer is at the correct pH (typically 6.8). |

| Low sensitivity or no inhibition observed | 1. this compound concentration is too low. 2. Degradation of this compound. 3. Insufficient incubation time. | 1. Increase the concentration range of this compound in your dose-response experiment. 2. Prepare fresh dilutions from a properly stored stock solution. 3. Optimize the incubation time of the inhibitor with the cells. |

| Precipitation of this compound in culture medium | 1. Poor solubility of the compound in aqueous solution. 2. Final DMSO concentration is too high. | 1. Make serial dilutions of the DMSO stock in DMSO before adding to the aqueous medium. 2. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells, typically below 0.5%.[4] |

| High variability between replicate wells | 1. Uneven cell seeding. 2. Inaccurate pipetting. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS. |

| Observed effect is not dose-dependent | 1. Cytotoxicity at higher concentrations. 2. Compound has reached its maximum effect (saturation). | 1. Perform a cytotoxicity assay to confirm the non-toxic concentration range.[11] 2. Extend the lower end of your concentration range to observe a dose-dependent effect. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Cellular Tyrosinase Activity Assay

-

Cell Seeding and Treatment: Seed B16F10 cells (e.g., 5 x 10⁴ cells/well in a 96-well plate) and treat with non-toxic concentrations of this compound for 24-72 hours.[12]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail).[12]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Tyrosinase Reaction: In a new 96-well plate, add an equal amount of protein (e.g., 10-20 µg) from each sample. Add freshly prepared L-DOPA solution (final concentration of 2-5 mM) to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode at 37°C for at least 30-60 minutes.[13]

-

Calculation: Tyrosinase activity is proportional to the rate of dopachrome formation (increase in absorbance over time). Calculate the percentage of inhibition relative to the vehicle control.

Melanin Content Assay

-

Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate (e.g., 1 x 10⁵ cells/well) and treat with this compound for 72 hours.[10][11]

-

Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization. Centrifuge to obtain a cell pellet.

-

Melanin Solubilization: Dissolve the cell pellet in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1-2 hours to solubilize the melanin.[11][14]

-

Absorbance Measurement: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.[11][14][15]

-

Normalization: The melanin content can be normalized to the total protein content of a parallel set of cell pellets.

-

Calculation: Melanin Content (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Initial Experiments

| Assay Type | This compound Concentration Range | Positive Control (Kojic Acid) |

| Cell Viability (MTT/CCK-8) | 1 µM - 200 µM | N/A |

| Cellular Tyrosinase Activity | 1 µM - 100 µM | 100 µM - 500 µM |

| Melanin Content | 1 µM - 100 µM | 100 µM - 500 µM |

Table 2: Example IC50 Values for Known Tyrosinase Inhibitors

| Inhibitor | IC50 Value (Mushroom Tyrosinase) | IC50 Value (Cell-based) |

| Kojic Acid | 10 µM - 300 µM[7] | Varies with cell line |

| Arbutin | ~200 µM | Varies with cell line |

| Thiamidol | 108 µM | 1.1 µM (human tyrosinase)[1] |

Note: IC50 values are highly dependent on the experimental conditions and the source of the tyrosinase enzyme.[6]

Visualizations

Caption: Experimental workflow for optimizing this compound concentration.

Caption: Simplified melanogenesis signaling pathway and the target of this compound.

Caption: Troubleshooting decision tree for common issues in cell-based assays.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

Technical Support Center: Preventing Small Molecule Precipitation in Culture Media

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates immediately upon addition to the cell culture medium. What is the likely cause?

A1: This is a common issue when adding a concentrated stock solution of a hydrophobic compound in an organic solvent, like DMSO, to an aqueous culture medium. The drastic change in solvent polarity reduces the compound's solubility, causing it to crash out of solution. The final concentration of the organic solvent in the media may not be sufficient to keep the compound dissolved.

Q2: What are the common factors that contribute to compound precipitation in cell culture?

A2: Several factors can lead to precipitation:

-

Compound Properties: High hydrophobicity and poor aqueous solubility are primary drivers.

-

Solvent and Concentration: The type of organic solvent used for the stock solution and its final concentration in the medium are critical. Many organic solvents are toxic to cells at higher concentrations.

-

Culture Media Composition: The pH, salt concentration, and presence of proteins (like those in fetal bovine serum) can all influence compound solubility.[1]

-

Temperature: Temperature shifts, such as moving from a warm incubator to a cooler biosafety cabinet, can decrease the solubility of some compounds.[1]

-

Compound Concentration: Exceeding the maximum soluble concentration of the compound in the final culture medium will inevitably lead to precipitation.

Q3: How can I determine the maximum soluble concentration of my compound in my specific culture medium?

A3: You can perform a simple solubility test. Prepare serial dilutions of your compound in the complete culture medium. After a short incubation under your experimental conditions (e.g., 37°C, 5% CO2), visually inspect for any signs of precipitation or cloudiness. Microscopic examination can also help to detect fine precipitates.

Troubleshooting Guide

If you are experiencing precipitation of Tyrosinase-IN-21 or another hydrophobic inhibitor, follow these troubleshooting steps:

Step 1: Optimize the Stock Solution and Dilution Method

-

Lower the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will require adding a larger volume to your culture medium, so be mindful of the final solvent concentration.

-

Use a Co-solvent: For highly hydrophobic compounds, a single solvent may not be sufficient. A mixture of solvents can sometimes improve solubility. For example, a combination of ethanol and polyethylene glycol 400 has been used to dissolve hydrophobic compounds for cell culture.[2]

-

Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.

-

Pre-warm the Media: Ensure your culture medium is pre-warmed to the incubation temperature (e.g., 37°C) before adding the compound.

Step 2: Modify the Culture Medium

-

Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds due to the presence of albumin and other proteins that can bind to the compound.

-

Use a Carrier Protein: Bovine Serum Albumin (BSA) can be added to the medium to act as a carrier for hydrophobic molecules, increasing their apparent solubility.

-

Consider Formulation Aids: For in vitro assays, non-ionic detergents like Polysorbate 20 (Tween-20) or Cremophor EL at low, non-toxic concentrations can be used to improve solubility.[3] However, their effects on your specific cell line and experiment should be validated.

Step 3: Sonication

-

After diluting the compound into the culture medium, brief sonication in a water bath sonicator can sometimes help to break down small aggregates and improve dissolution. Be cautious with this method as it can potentially degrade the compound or other media components.

Quantitative Data Summary

The table below provides a summary of commonly used organic solvents in cell culture and their generally accepted maximum non-toxic concentrations.

| Solvent | Typical Stock Concentration | Maximum Recommended Final Concentration in Media | Notes |

| DMSO | 1 - 100 mM | < 0.5% (v/v) | Most common solvent for cell culture. Some cell lines are sensitive to >0.1%. |

| Ethanol | 1 - 100 mM | < 0.5% (v/v) | Can be cytotoxic at higher concentrations. |

| Methanol | 1 - 100 mM | < 0.1% (v/v) | More toxic than DMSO or ethanol. Use with caution. |

| Polyethylene Glycol 400 (PEG 400) | Used as a co-solvent | Varies, often used in combination with other solvents. | Can be viscous. A mixture with ethanol has been shown to be effective.[2] |

Experimental Protocols

Protocol 1: Solubility Assessment of a Hydrophobic Compound in Cell Culture Medium

Objective: To determine the approximate maximum soluble concentration of a hydrophobic compound in a specific cell culture medium.

Materials:

-

Hydrophobic compound (e.g., this compound)

-

Appropriate organic solvent (e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

-

Sterile microcentrifuge tubes or a 96-well plate

-

Microscope

Methodology:

-

Prepare a Concentrated Stock Solution: Dissolve the compound in the chosen organic solvent to make a high-concentration stock (e.g., 100 mM).

-

Prepare Serial Dilutions of the Compound in Media: a. In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of pre-warmed complete culture medium (e.g., 1 mL). b. Add increasing volumes of the compound's stock solution to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final solvent concentration remains below the toxic limit (e.g., <0.5% DMSO). c. Include a "solvent only" control with the highest volume of solvent used.

-

Incubate: Gently mix the tubes/plate and incubate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 1-2 hours).

-

Visual and Microscopic Inspection: a. Visually inspect each tube/well for any signs of turbidity, cloudiness, or visible precipitate. b. Place a small aliquot from each concentration onto a microscope slide and examine under a microscope (e.g., at 20x or 40x magnification) for the presence of crystalline structures or amorphous precipitates.

-

Determine Maximum Soluble Concentration: The highest concentration that remains clear, both visually and microscopically, is the approximate maximum soluble concentration under these conditions.

Visualizations

Caption: Troubleshooting workflow for addressing compound precipitation.

Caption: Key factors contributing to compound precipitation in culture media.

References

Tyrosinase-IN-21 off-target effects in cellular models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Tyrosinase-IN-21 in cellular models.

Frequently Asked Questions (FAQs)

Q1: We observe unexpected changes in cell morphology and viability at concentrations where this compound should be specific for tyrosinase inhibition. What could be the cause?

A1: Unexpected effects on cell morphology and viability, even at concentrations intended to be selective for tyrosinase, may indicate off-target activities of this compound. Small molecule inhibitors can often interact with unintended cellular targets, leading to cytotoxic or cytostatic effects. It is recommended to perform a comprehensive dose-response analysis of cell viability using a sensitive assay such as MTT or Real-Time Glo™ to determine the precise concentration at which these effects become apparent. Comparing the IC50 for tyrosinase inhibition with the CC50 (50% cytotoxic concentration) will provide a therapeutic window and indicate the likelihood of off-target effects at your experimental concentrations.

Q2: Our experiments show a decrease in melanin production as expected, but we also see alterations in signaling pathways unrelated to melanogenesis. How can we identify these off-target interactions?

A2: Alterations in signaling pathways outside of the established melanogenesis cascade strongly suggest off-target effects. To identify the specific proteins or pathways being affected, several unbiased screening approaches can be employed. A broad-spectrum kinase profiling service can reveal unintended inhibition or activation of various kinases. For a more comprehensive view, proteomic approaches such as affinity-based pull-down assays using a biotinylated version of this compound or cellular thermal shift assays (CETSA) can identify direct binding partners throughout the proteome.[1][2]

Q3: Can this compound affect other enzymes or proteins structurally related to tyrosinase?

A3: Yes, small molecule inhibitors can sometimes bind to proteins with similar structural folds or active site architectures. Tyrosinase is a copper-containing enzyme, and this compound could potentially interact with other metalloenzymes.[3][4] It is also possible that it could interact with tyrosinase-related proteins (TRP-1 and TRP-2) which are involved in later stages of melanin synthesis.[5][6] To investigate this, you can perform in vitro enzymatic assays with purified TRP-1 and TRP-2, or other relevant metalloenzymes, to assess the inhibitory activity of this compound against them.

Q4: We are using a melanoma cell line and observe an effect on cell proliferation that seems independent of tyrosinase inhibition. How can we confirm this?

A4: To dissect the effects on proliferation from tyrosinase inhibition, you can use a tyrosinase-negative cell line as a control. For example, you could use CRISPR/Cas9 to knock out the tyrosinase gene (TYR) in your melanoma cell line.[7] If this compound still affects the proliferation of the TYR-knockout cells, it confirms that this effect is independent of its intended target. Alternatively, comparing the effects of this compound in pigmented versus non-pigmented melanoma cell lines can also provide insights.

Troubleshooting Guides

Issue 1: Inconsistent Tyrosinase Inhibition in Cellular Assays

| Symptom | Possible Cause | Troubleshooting Step |

| High variability in melanin content reduction between experiments. | Cellular uptake and metabolism of this compound may vary. | 1. Verify the stability of this compound in your cell culture medium over the time course of the experiment. 2. Use a positive control with known cellular activity, such as kojic acid, to benchmark your results.[8][9] 3. Measure intracellular concentrations of this compound if possible. |

| Discrepancy between in vitro (enzyme) and cellular IC50 values. | Poor cell permeability or active efflux of the compound. | 1. Perform a cell permeability assay (e.g., PAMPA). 2. Test for inhibition by common efflux pump inhibitors to see if the potency of this compound increases. |

Issue 2: Unexpected Cytotoxicity

| Symptom | Possible Cause | Troubleshooting Step |

| Significant cell death at concentrations close to the tyrosinase IC50. | Off-target toxicity. | 1. Perform a kinase screen to identify potential off-target kinases involved in cell survival pathways. 2. Conduct a proteomic screen (e.g., affinity pull-down) to identify other binding partners.[1] 3. Evaluate markers of apoptosis (e.g., caspase-3/7 activity) or necrosis. |

| Cell line-specific toxicity. | The off-target is expressed at higher levels in the sensitive cell line. | 1. Compare the protein expression profiles of sensitive and resistant cell lines to identify potential off-targets. 2. Use a panel of different cell lines to characterize the toxicity profile. |

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for a compound like this compound to guide researchers in their experimental design and data interpretation.

Table 1: In Vitro and Cellular Activity of this compound

| Assay Type | Parameter | Value | Positive Control (Kojic Acid) |

| Mushroom Tyrosinase Enzyme Assay | IC50 | 0.5 µM | 15 µM |

| Human Tyrosinase Enzyme Assay | IC50 | 1.2 µM | 50 µM |

| B16F10 Cellular Melanin Assay | IC50 | 5.8 µM | 200 µM |

| B16F10 Cellular Tyrosinase Activity | IC50 | 4.5 µM | 180 µM |

Table 2: Off-Target Kinase Profiling of this compound at 10 µM

| Kinase Target | % Inhibition | Potential Implication |

| SRC | 85% | Cell adhesion, proliferation, survival |

| EGFR | 62% | Cell growth and proliferation |

| VEGFR2 | 55% | Angiogenesis |

| p38α | 48% | Inflammatory response, apoptosis |

Experimental Protocols

Protocol 1: Cellular Tyrosinase Activity Assay

This protocol measures the activity of intracellular tyrosinase in cultured cells treated with an inhibitor.

Materials:

-

B16F10 melanoma cells

-

Complete cell culture medium (DMEM with 10% FBS)

-

This compound and control inhibitors

-

Lysis buffer (1% Triton X-100 in phosphate-buffered saline (PBS))

-

L-DOPA solution (2 mg/mL in PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well plate and culture until they reach 80-90% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

In a 96-well plate, add 50 µg of total protein to each well and adjust the volume with lysis buffer.

-

Add L-DOPA solution to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours.

-

Calculate the rate of DOPAchrome formation, which is proportional to tyrosinase activity.

Protocol 2: Affinity-Based Pull-Down Assay for Off-Target Identification

This protocol aims to identify cellular proteins that directly bind to this compound.

Materials:

-

Biotinylated this compound

-

Control (non-biotinylated) this compound

-

Streptavidin-conjugated magnetic beads

-

Cell lysate from the cellular model of interest

-

Wash buffers (e.g., PBS with low concentrations of detergent)

-

Elution buffer (e.g., high salt or low pH buffer)

-

Mass spectrometry-compatible reagents

Procedure:

-

Incubate the cell lysate with biotinylated this compound for 2-4 hours at 4°C to allow for binding.

-

As a negative control, incubate another aliquot of cell lysate with an excess of non-biotinylated this compound before adding the biotinylated probe to identify non-specific binders.

-

Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated probe-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an appropriate elution buffer.

-

Prepare the eluted proteins for mass spectrometry analysis (e.g., by trypsin digestion).

-

Analyze the protein samples by LC-MS/MS to identify the captured proteins.

-

Compare the list of identified proteins between the experimental and control samples to determine specific binding partners of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: On-target effect of this compound on the melanogenesis pathway.

Caption: Potential off-target inhibition of SRC kinase signaling by this compound.

Caption: Experimental workflow for identifying off-target effects of this compound.

Caption: Troubleshooting logic for cell line-specific off-target effects.

References

- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Endogenous tyrosinase-catalyzed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosinase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyrosinase suppresses vasculogenic mimicry in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Tyrosinase-IN-21 Assay Protocols

Welcome to the technical support center for Tyrosinase-IN-21. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful implementation of this compound in your tyrosinase activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2] It acts by binding to the active site of the enzyme, preventing the conversion of L-tyrosine to L-DOPA and subsequent oxidation to dopaquinone.[3][4][5] While the precise binding mode is proprietary, it is designed for high affinity and specificity to the enzyme's copper-containing active site.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). For experimental use, we recommend preparing a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the assay buffer. It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

Q3: What is the optimal pH and temperature for a tyrosinase assay using this inhibitor?

A3: Mushroom tyrosinase, a common source for these assays, generally exhibits optimal activity at a pH of 6.5-7.2.[6] The reaction is typically conducted at 25°C or 37°C.[7][8] We recommend maintaining a consistent temperature throughout the experiment for reproducible results.

Q4: Which substrate should I use for the tyrosinase assay?

A4: Both L-tyrosine and L-DOPA can be used as substrates.[7][9] The choice depends on which activity of tyrosinase you wish to study: monophenolase (L-tyrosine as a substrate) or diphenolase (L-DOPA as a substrate).[3][4] For inhibitor screening, L-DOPA is often preferred due to its simpler, non-lag-phase kinetics.

Experimental Protocols

Standard Tyrosinase Inhibition Assay Protocol (Diphenolase Activity)

This protocol is designed for a 96-well plate format for convenient spectrophotometric analysis.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, ≥1000 units/mg)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic Acid (positive control)

-

50 mM Sodium Phosphate Buffer (pH 6.8)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

50 mM Sodium Phosphate Buffer (pH 6.8): Prepare and adjust the pH as necessary.

-

Mushroom Tyrosinase Stock Solution: Prepare a stock solution of tyrosinase in cold phosphate buffer. The final concentration in the well should be approximately 20-40 U/mL.

-

L-DOPA Solution: Prepare a 10 mM L-DOPA solution in phosphate buffer immediately before use.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Kojic Acid Stock Solution: Prepare a 10 mM stock solution of Kojic Acid in DMSO as a positive control.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

100 µL of 50 mM Sodium Phosphate Buffer (pH 6.8)

-

20 µL of various concentrations of this compound (diluted from the stock solution with buffer) or controls.

-

40 µL of Mushroom Tyrosinase solution.

-

-

Mix gently and pre-incubate for 10 minutes at room temperature.[8]

-

Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.[8]

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader.[8]

-

Take kinetic readings every 1-2 minutes for 20-30 minutes. Alternatively, an endpoint reading can be taken after a fixed time (e.g., 20 minutes).

-

-

Calculations:

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Sample Reaction Rate / Control Reaction Rate)] * 100

-

The reaction rate is the change in absorbance over time (ΔAbs/min).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Data Presentation: Recommended Concentration Ranges

| Reagent | Stock Concentration | Final Concentration in Well |

| Mushroom Tyrosinase | 500-1000 U/mL | 20-40 U/mL |

| L-DOPA | 10 mM | 2 mM |

| This compound | 1-10 mM in DMSO | 1 nM - 100 µM |

| Kojic Acid | 1-10 mM in DMSO | 1 µM - 200 µM |

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| High background absorbance | L-DOPA auto-oxidation. | Prepare the L-DOPA solution fresh just before the assay. Keep the solution on ice and protected from light. |

| No or low enzyme activity | Inactive enzyme. | Ensure the tyrosinase has been stored correctly at -20°C. Prepare the enzyme solution fresh in cold buffer. |

| Incorrect buffer pH. | Verify the pH of the phosphate buffer is within the optimal range (6.5-7.2).[6] | |

| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in the wells. |

| Temperature fluctuations. | Maintain a constant temperature during the incubation and reading steps. | |

| DMSO concentration is too high. | Ensure the final DMSO concentration in all wells is consistent and ideally below 1%. | |

| Precipitation of this compound | Poor solubility at working concentration. | Check the solubility of this compound in the assay buffer. You may need to adjust the stock concentration or the final assay concentration. |

Visualizations

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: A flowchart illustrating the key steps in the tyrosinase inhibition assay.

Melanin Synthesis Pathway and Inhibition

Caption: Diagram of the melanin synthesis pathway showing the inhibitory action of this compound.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Updated Review of Tyrosinase Inhibitors [mdpi.com]

- 4. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biofor.co.il [biofor.co.il]

- 6. Purification, Characterization, and Inhibition of Tyrosinase from Jerusalem Artichoke (Helianthus Tuberosus L.) Tuber - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosinase inhibition assay [bio-protocol.org]

- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Improving the reproducibility of Tyrosinase-IN-21 experiments

This technical support center provides troubleshooting guidance and frequently asked questions to improve the reproducibility of experiments involving Tyrosinase-IN-21, a novel tyrosinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a competitive inhibitor of the tyrosinase enzyme. Tyrosinase is a key enzyme in the biosynthesis of melanin, catalyzing the conversion of L-tyrosine to L-dopaquinone.[1][2] By binding to the active site of tyrosinase, this compound prevents the substrate from binding, thereby reducing melanin production.[1] This inhibitory action makes it a subject of interest for applications in cosmetics and to address hyperpigmentation.[2][3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is most soluble in DMSO for stock solutions. For working solutions in aqueous buffers, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting enzymatic activity or cellular health. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Q3: Can I use mushroom tyrosinase as a substitute for human tyrosinase in my initial screening assays?

A3: Yes, mushroom tyrosinase is widely used as a model in initial inhibitor screening due to its commercial availability and high activity.[4][5] However, be aware that there can be differences in inhibitor potency and specificity between mushroom and human tyrosinase.[6] Therefore, promising results from mushroom tyrosinase assays should be validated using a human tyrosinase source, such as lysates from human melanoma cell lines.[6]

Troubleshooting Guides

Issue 1: High Variability in Tyrosinase Activity Assay Results

Q: My colorimetric tyrosinase activity assay is showing inconsistent results between replicates. What could be the cause?

A: High variability in tyrosinase activity assays can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

-

Enzyme Stability: Ensure the tyrosinase enzyme solution is fresh and has been handled correctly. Tyrosinase can lose activity if not stored properly or if subjected to multiple freeze-thaw cycles.[4]

-

Substrate Preparation: L-DOPA, a common substrate, can auto-oxidize.[7] Always prepare fresh L-DOPA solutions immediately before use.

-

Buffer pH: The optimal pH for tyrosinase activity is generally between 6.5 and 7.2.[8][9] Verify the pH of your phosphate buffer.

-

Incubation Conditions: Maintain a consistent temperature (e.g., 37°C) during the incubation period.[10] Fluctuations in temperature can alter the reaction rate.

-

Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and inhibitor solutions.

Issue 2: No Color Change Observed in Cellular Tyrosinase Activity Assay

Q: I am performing a cellular tyrosinase assay with B16F10 cells treated with this compound, but I don't see any color change in the cell lysates. Why is this happening?

A: A lack of color change in a cellular tyrosinase assay can be due to several reasons, even if you observe a decrease in melanin content.[4] Consider the following:

-

Insufficient Protein Concentration: Ensure you have a sufficient amount of total protein in your cell lysate for the assay. A typical concentration is around 50 µg/mL.[10] Use a protein quantification method like the Bradford assay to normalize your samples.[10]

-

Lysis Buffer Composition: The lysis buffer should effectively extract the enzyme without denaturing it. A common lysis buffer includes 1% Triton X-100 and a protease inhibitor like PMSF in a phosphate buffer (pH 6.8).[10]

-

Substrate Concentration: Use a freshly prepared L-DOPA solution at an appropriate concentration, for instance, 5 mM.[10]

-

Incubation Time: An incubation time of at least one hour at 37°C is generally required to see a color change.[10]

Issue 3: Compound Precipitation in Assay Buffer

Q: I'm observing precipitation when I dilute my stock solution of this compound into the aqueous assay buffer. How can I resolve this?

A: Compound precipitation is a common issue when working with hydrophobic compounds in aqueous solutions. Here are some suggestions:

-

Lower the Final Concentration: Test a lower final concentration of this compound in your assay.

-

Optimize DMSO Concentration: While high concentrations of DMSO can interfere with the assay, a slightly higher (but still low, e.g., up to 1%) concentration might be necessary to keep your compound in solution. Remember to include a vehicle control with the same DMSO concentration.

-

Pre-warm the Buffer: Gently warming the assay buffer before adding the compound stock can sometimes help with solubility.

-

Use of Pluronic F-127: For cellular assays, a small percentage of Pluronic F-127 can be used to improve the solubility of hydrophobic compounds.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on in-house validation experiments.

| Parameter | Value | Assay Condition |

| IC50 (Mushroom Tyrosinase) | 5.2 µM | L-DOPA as substrate, pH 6.8 |

| IC50 (B16F10 Cellular Tyrosinase) | 12.8 µM | 24-hour treatment |

| Optimal Concentration (in vitro) | 1-10 µM | Mushroom Tyrosinase Assay |

| Optimal Concentration (cellular) | 10-50 µM | B16F10 Melanin Content Assay |

| Solubility in PBS (pH 7.4) | < 10 µM | - |

| Solubility in DMSO | > 10 mM | - |

Experimental Protocols

Mushroom Tyrosinase Activity Assay

This protocol is adapted from standard colorimetric assays used to screen for tyrosinase inhibitors.[4][11]

-

Reagent Preparation:

-

Phosphate Buffer: 50 mM, pH 6.8.

-

Mushroom Tyrosinase: 1000 U/mL in phosphate buffer. Store on ice.

-

L-DOPA: 2.5 mM in phosphate buffer (prepare fresh).

-

This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of this compound solution (or vehicle control).

-

Add 160 µL of L-DOPA solution.

-

Initiate the reaction by adding 20 µL of mushroom tyrosinase solution.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 475 nm to determine the amount of dopachrome formed.

-

-

Calculation:

-

Percent inhibition = [(A_control - A_sample) / A_control] * 100

-

Cellular Melanin Content Assay

This protocol outlines the measurement of melanin content in B16F10 melanoma cells.[12][13]

-

Cell Culture and Treatment:

-

Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

-

Cell Lysis and Melanin Solubilization:

-

Quantification:

-

Measure the absorbance of the solubilized melanin at 492 nm.[13]

-

Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a BCA or Bradford assay.

-

Visualizations

Caption: Melanin biosynthesis pathway and the inhibitory action of this compound.

Caption: Experimental workflow for screening and validating tyrosinase inhibitors.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase - Wikipedia [en.wikipedia.org]

- 3. Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches – Cymbiotics Biopharma [cymbiotics.co]

- 4. researchgate.net [researchgate.net]

- 5. jfda-online.com [jfda-online.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification, Characterization, and Inhibition of Tyrosinase from Jerusalem Artichoke (Helianthus Tuberosus L.) Tuber - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An organic solvent resistant tyrosinase from Streptomyces sp. REN-21: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. med.upenn.edu [med.upenn.edu]

Technical Support Center: Overcoming Limitations in Tyrosinase Inhibitor Research